Selectivity Profile: WEHI-539 Hydrochloride Exhibits >400-Fold Discrimination for BCL-XL Over Other BCL-2 Family Members
WEHI-539 hydrochloride demonstrates greater than 400-fold selectivity for BCL-XL relative to BCL-2, BCL-W, MCL-1, and A1 [1]. Direct binding assays by surface plasmon resonance (SPR) established that WEHI-539 binds BCL-XL with a Kd of 1.4 nM, while its affinity for BCL-2 exceeds 750 nM, for BCL-W exceeds 550 nM, for MCL-1 exceeds 550 nM, and for A1 exceeds 550 nM [2]. In comparison, ABT-263 (navitoclax) exhibits Ki values of ≤1 nM for BCL-2, BCL-XL, and BCL-W, indicating a broad, non-selective inhibition profile [3].
| Evidence Dimension | Selectivity ratio for BCL-XL versus other BCL-2 family proteins (fold-difference in affinity) |
|---|---|
| Target Compound Data | ≥400-fold selectivity for BCL-XL over BCL-2, BCL-W, MCL-1, A1; SPR Kd: BCL-2 >750 nM, BCL-W >550 nM, MCL-1 >550 nM, A1 >550 nM |
| Comparator Or Baseline | ABT-263 (navitoclax): Ki ≤1 nM for BCL-2, BCL-XL, and BCL-W (no selectivity among these three targets) |
| Quantified Difference | WEHI-539 offers >400–500× discrimination versus off-targets, whereas ABT-263 shows equipotent inhibition across BCL-2, BCL-XL, and BCL-W |
| Conditions | SPR direct binding assay and AlphaScreen competition assay; recombinant BCL-2 family proteins |
Why This Matters
This high selectivity enables unambiguous attribution of observed apoptotic phenotypes to BCL-XL inhibition alone, which is essential for target validation studies where confounding BCL-2 or BCL-W effects would compromise data interpretation.
- [1] Lessene G, Czabotar PE, Sleebs BE, et al. Structure-guided design of a selective BCL-X(L) inhibitor. Nat Chem Biol. 2013;9(6):390-397. View Source
- [2] Chemical Probes Portal. Probe WEHI-539: BH3 mimetic inhibitor of BCL2L1. Updated August 3, 2017. View Source
- [3] Tse C, Shoemaker AR, Adickes J, et al. ABT-263: a potent and orally bioavailable Bcl-2 family inhibitor. Cancer Res. 2008;68(9):3421-3428. View Source
